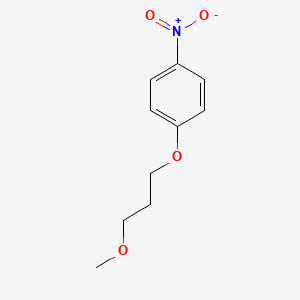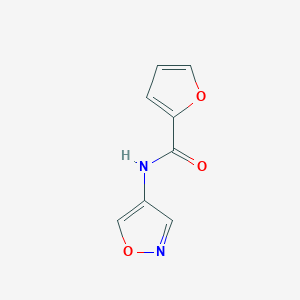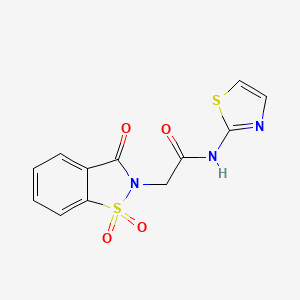
1-(3-Methoxypropoxy)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropoxy)-4-nitrobenzene, commonly known as MNPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrobenzene derivative that has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of MNPNB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. MNPNB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in Alzheimer's disease.
Biochemical and Physiological Effects:
MNPNB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MNPNB has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPNB has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. MNPNB is also relatively stable and has a long shelf life. However, there are also some limitations to using MNPNB in lab experiments. It is a toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for the study of MNPNB. One area of research is the development of new drugs based on the structure of MNPNB. Researchers are also interested in studying the mechanism of action of MNPNB to gain a better understanding of its potential applications in scientific research. Another area of research is the development of new methods for the synthesis of MNPNB that are more efficient and cost-effective. Finally, researchers are interested in studying the potential side effects of MNPNB and its toxicity in humans to determine its safety for use in clinical trials.
Métodos De Síntesis
MNPNB can be synthesized using a variety of methods, including the nitration of 1-(3-methoxypropoxy)-4-bromobenzene or the bromination of 1-(3-methoxypropoxy)-4-nitrobenzene. The most commonly used method involves the reaction of p-nitrophenol with 3-methoxypropyl bromide in the presence of a base. This reaction results in the formation of 1-(3-Methoxypropoxy)-4-nitrobenzene.
Aplicaciones Científicas De Investigación
MNPNB has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MNPNB has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-methoxypropoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQKQWWMUSBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2794137.png)

![N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2794140.png)

![1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2794143.png)
![2-[4-(2-methoxybenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2794147.png)
![2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2794150.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2794153.png)
![N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide](/img/structure/B2794154.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2794157.png)
